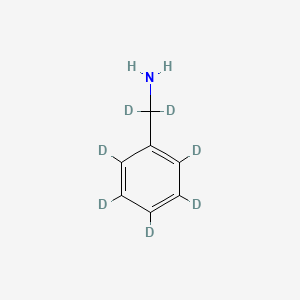
Benzyl-d7-amine
Overview
Description
Preparation Methods
The synthesis of Benzyl-d7-amine involves the deuteration of benzene and subsequent amination. The process typically starts with the deuteration of benzene to produce benzene-d5. The reaction conditions often require the use of deuterated reagents and catalysts to ensure high isotopic purity . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
Benzyl-d7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding deuterated benzaldehyde derivatives.
Reduction: It can be reduced to produce deuterated benzyl alcohol derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different deuterated derivatives.
Common reagents used in these reactions include deuterated solvents, catalysts, and oxidizing or reducing agents . The major products formed from these reactions are typically deuterated analogs of the starting materials .
Scientific Research Applications
Benzyl-d7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl-d7-amine is primarily related to its isotopic labeling. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as bond strength and reaction rates . This makes it a valuable tool in studying reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Benzyl-d7-amine is unique due to its high degree of deuteration. Similar compounds include:
Benzene-d5: Used as a solvent in NMR spectroscopy.
Methan-d2-amine: Used in metabolic studies.
This compound: Another deuterated amine used in various research applications.
Compared to these compounds, this compound offers a combination of deuterated benzene and methanamine, making it particularly useful in studies requiring both components .
Properties
IUPAC Name |
dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















